4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring, with a chlorophenyl substituent. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrrolidinone: Cyclization of an appropriate amine with a ketone or aldehyde.
Coupling Reaction: Linking the benzimidazole and pyrrolidinone moieties through a coupling reaction, possibly using a chlorophenyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorophenyl group.
4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Chlorine atom at a different position on the phenyl ring.
Uniqueness
The presence of the 3-chlorophenyl group might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-4-3-5-13(9-12)21-10-11(8-16(21)22)17-19-14-6-1-2-7-15(14)20-17/h1-7,9,11H,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIOJRFSJJQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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